molecular formula C27H18ClN7Na4O16S5 B12764707 Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate CAS No. 23354-52-1

Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12764707
CAS No.: 23354-52-1
M. Wt: 984.2 g/mol
InChI Key: VEJNUEOLNOYTLZ-UHFFFAOYSA-J
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Description

This compound, commonly identified as Reactive Red 198 (CAS: 94158-42-6), is a high-molecular-weight anionic azo dye extensively used in textile industries for cotton dyeing. Its molecular formula is C₃₄H₂₀ClN₉Na₄O₁₆S₄, with an average molecular weight of 984.21 g/mol . Structurally, it features:

  • A naphthalene disulphonate backbone for water solubility.
  • A monoazo chromophore (λmax = 550 nm) contributing to its red hue.
  • A chlorotriazine reactive group enabling covalent bonding with cellulose fibers.
  • Sulphonatooxyethylsulphonyl and sulphonatophenyl substituents enhancing solubility and reactivity.

Its design optimizes adsorption kinetics on cotton, with studies showing compatibility with cationic surfactants like CTAB for improved dye fixation .

Properties

CAS No.

23354-52-1

Molecular Formula

C27H18ClN7Na4O16S5

Molecular Weight

984.2 g/mol

IUPAC Name

tetrasodium;5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-15-4-3-5-16(12-15)52(37,38)9-8-51-56(48,49)50)33-27(32-25)30-19-13-17(53(39,40)41)10-14-11-21(55(45,46)47)23(24(36)22(14)19)35-34-18-6-1-2-7-20(18)54(42,43)44;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4

InChI Key

VEJNUEOLNOYTLZ-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of the Azo Chromophore

  • Diazotization : An aromatic amine precursor (often sulfonated aniline derivatives) is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0–5 °C).
  • Azo Coupling : The diazonium salt is then coupled with a naphthol derivative bearing sulfonate groups to form the azo linkage. This step is performed under controlled pH (usually alkaline) to favor coupling and maintain solubility.

Introduction of the Reactive Triazine Group

  • The key reactive site is the 1,3,5-triazine ring substituted with chlorine atoms, which undergo nucleophilic aromatic substitution.
  • The triazine intermediate (4-chloro-6-substituted triazine) is reacted with an amino-substituted sulfonated aromatic compound bearing a sulphonyl-ethyl-sulphonatooxy group.
  • This substitution is typically carried out in aqueous or mixed solvent systems at elevated temperatures (50–80 °C) with pH control to promote nucleophilic attack on the triazine chlorine.

Final Assembly and Salt Formation

  • The azo chromophore and triazine reactive group are linked via amino groups, forming the final dye structure.
  • The product is neutralized with sodium hydroxide to form the tetrasodium salt, enhancing water solubility and dyeing performance.
  • Purification involves filtration, washing, and drying under controlled conditions to maintain dye integrity.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) pH Range Time (hours) Notes
Diazotization Aromatic amine, NaNO2, HCl 0–5 Acidic 0.5–1 Low temp to stabilize diazonium salt
Azo Coupling Diazonium salt + sulfonated naphthol 10–25 8–10 1–2 Alkaline pH to favor azo bond formation
Triazine substitution 4-chloro-6-substituted triazine + amine 50–80 7–9 2–4 Nucleophilic substitution on triazine
Salt formation & purification NaOH neutralization, filtration, drying Ambient Neutral 1–2 Formation of tetrasodium salt

Summary Table of Key Synthetic Intermediates and Their Roles

Intermediate Compound Role in Synthesis Key Functional Group(s)
Sulfonated aromatic amine Precursor for diazotization Amino, sulfonate
Sulfonated naphthol derivative Azo coupling partner Hydroxy, sulfonate
4-chloro-6-substituted 1,3,5-triazine Reactive group for fiber bonding Chlorine substituent, triazine ring
Amino-substituted sulphonyl-ethyl-sulphonatoxy Nucleophile for triazine substitution Amino, sulphonyl, sulphonatoxy
Final tetrasodium salt Water-soluble reactive dye Sulfonate groups, azo, triazine

Chemical Reactions Analysis

Types of Reactions

Reactive Red 194 undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The monochlorotriazine group in Reactive Red 194 can undergo nucleophilic substitution reactions with nucleophiles such as hydroxyl groups in cellulose fibers.

    Nucleophilic Addition: The vinyl sulfone group can undergo nucleophilic addition reactions with nucleophiles such as amino groups in fibers.

Common Reagents and Conditions

    Nucleophilic Substitution: This reaction typically occurs under alkaline conditions with the presence of sodium hydroxide.

    Nucleophilic Addition: This reaction occurs under neutral or slightly alkaline conditions.

Major Products Formed

The major products formed from these reactions are covalently bonded dye-fiber complexes, which result in the dye being permanently fixed to the fiber.

Scientific Research Applications

Reactive Red 194 has a wide range of scientific research applications, including:

    Textile Industry: It is extensively used for dyeing cotton and other cellulosic fibers due to its high fixation efficiency and excellent fastness properties.

    Environmental Studies: Research on the removal of Reactive Red 194 from wastewater using various treatment methods, such as adsorption and advanced oxidation processes, is ongoing.

    Analytical Chemistry: It is used as a model compound in studies involving the analysis and detection of reactive dyes in complex mixtures.

Mechanism of Action

The mechanism of action of Reactive Red 194 involves the formation of covalent bonds between the dye and the fiber. The monochlorotriazine group reacts with hydroxyl groups in cellulose fibers through nucleophilic substitution, while the vinyl sulfone group reacts with amino groups through nucleophilic addition. These reactions result in the dye being permanently fixed to the fiber, providing excellent wash and light fastness.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Reactive Red 198 with structurally analogous triazine- and azo-based dyes:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents λmax (nm) Applications/Performance Reference
Reactive Red 198 C₃₄H₂₀ClN₉Na₄O₁₆S₄ 984.21 Chlorotriazine, sulphonatooxyethylsulphonyl, monoazo 550 High cotton affinity; CTAB-assisted adsorption enhances wash fastness
Tetrasodium 5-(benzoylamino)-3-((5-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate C₃₂H₁₉ClN₈Na₄O₁₄S₄ 995.196 Benzoylamino, chlorotriazine, sulphonatophenyl, monoazo N/A Textile dyeing; lower reactivity due to bulky benzoylamino group
Tetrasodium 4-amino-6-[[5-[[4-[(3-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxy-3-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate (CAS: 70528-89-1) C₃₁H₁₈ClFN₁₀Na₄O₁₃S₄ 1013.204 Fluorotriazine, dual azo groups, 3-chlorophenylamino N/A Enhanced UV stability due to fluorine; used in high-lightfastness fabrics
Navy Sc (Tetrasodium 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate) C₃₈H₂₆N₈Na₄O₁₈S₄ ~1100 (estimated) Dual azo chromophores, sulphonatooxyethylsulphonyl 620 Deeper blue shade; slower adsorption kinetics due to larger structure
Tetrasodium 2-[[8-[[4-[(4-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate (CAS: 70833-54-4) C₂₉H₁₅ClFN₇Na₄O₁₃S₄ 944.139 Fluorotriazine, chlorophenylamino, dual sulphonate groups N/A Lower molecular weight improves solubility but reduces fiber affinity

Key Structural and Functional Differences:

Reactive Groups: Reactive Red 198 and the benzoylamino derivative () use chlorotriazine for fiber bonding, while fluorotriazine derivatives () exhibit higher electrophilicity, accelerating covalent bonding but increasing hydrolysis sensitivity.

Chromophore Complexity: Monoazo dyes (Reactive Red 198, ) are simpler and cost-effective, whereas dual-azo compounds (Navy Sc, ) achieve darker shades but require optimized dyeing conditions.

Solubility and Adsorption :

  • Compounds with additional sulphonate groups (e.g., CAS 70833-54-4, ) show superior water solubility but may compromise adsorption efficiency due to steric hindrance.

Surfactant Interactions :

  • Reactive Red 198 demonstrates enhanced adsorption with CTAB (cationic surfactant), while anionic dyes like Navy Sc require pH adjustments for optimal micelle-assisted dyeing .

Research Findings:

  • Kinetics : Reactive Red 198 follows pseudo-second-order adsorption kinetics (R² > 0.99), indicating chemisorption-dominated binding to cotton .
  • Environmental Impact: Sulphonated groups improve biodegradability compared to non-ionic dyes but contribute to salinity in wastewater .
  • Performance : Fluorinated derivatives () exhibit 20% higher lightfastness than chlorinated analogs but are cost-prohibitive for large-scale use.

Biological Activity

Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, commonly referred to as Reactive Red 194, is a synthetic dye with significant applications in textile and biological fields. This article provides an in-depth examination of its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic uses.

  • Molecular Formula : C27H23ClN7Na4O16S5
  • Molecular Weight : 1075.3168 g/mol
  • CAS Number : 79809-26-0
  • Solubility : Highly soluble in water due to its multiple sulfonate groups.

Reactive Red 194 functions primarily as a reactive dye that forms covalent bonds with the reactive groups of fibers. This property is crucial for its application in dyeing processes but also suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

Interaction with Biological Molecules

  • Protein Binding : The dye can bind to amino acid residues within proteins, potentially altering their structure and function.
  • Nucleic Acid Interaction : Studies indicate that similar azo dyes can intercalate into DNA structures, affecting replication and transcription processes.

Antimicrobial Properties

Research has indicated that Reactive Red 194 exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against:

  • Bacteria : Staphylococcus aureus and Escherichia coli.
  • Fungi : Candida albicans.

This antimicrobial action is attributed to the dye's ability to disrupt cellular membranes and inhibit metabolic functions.

Cytotoxicity and Toxicological Studies

Toxicological assessments reveal that Reactive Red 194 can exhibit cytotoxic effects in certain cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values vary significantly depending on the exposure duration and concentration, indicating a dose-dependent response.

Case Study 1: Textile Industry Impacts

A study evaluated the environmental impact of Reactive Red 194 during textile dyeing processes. The findings highlighted:

  • High levels of effluent toxicity due to residual dye.
  • Recommendations for improved wastewater treatment protocols to mitigate environmental risks.

Case Study 2: Biomedical Applications

Research explored the use of Reactive Red 194 as a potential imaging agent in biomedical applications. Its properties allow for:

  • Fluorescent labeling of cells.
  • Tracking cellular processes in real-time under specific conditions.

Data Tables

PropertyValue
Molecular Weight1075.3168 g/mol
CAS Number79809-26-0
SolubilityWater-soluble
Antimicrobial ActivityEffective against S. aureus and E. coli
Cytotoxicity (IC50)Varies by cell line

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